molecular formula C12H13F4NO B8067452 3-(4-Fluoro-3-(trifluoromethyl)phenoxy)piperidine

3-(4-Fluoro-3-(trifluoromethyl)phenoxy)piperidine

Cat. No.: B8067452
M. Wt: 263.23 g/mol
InChI Key: YGVNXPREAPWAEF-UHFFFAOYSA-N
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Description

3-(4-Fluoro-3-(trifluoromethyl)phenoxy)piperidine is an organic compound that features a piperidine ring bonded to a phenoxy group, which is further substituted with fluoro and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-3-(trifluoromethyl)phenoxy)piperidine typically involves the reaction of 4-fluoro-3-(trifluoromethyl)phenol with piperidine under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-3-(trifluoromethyl)phenoxy)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) in DMF for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

3-(4-Fluoro-3-(trifluoromethyl)phenoxy)piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-3-(trifluoromethyl)phenoxy)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluoro and trifluoromethyl groups enhances its binding affinity and selectivity towards these targets. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)piperidine
  • 4-(Trifluoromethoxy)phenoxy piperidine

Uniqueness

3-(4-Fluoro-3-(trifluoromethyl)phenoxy)piperidine is unique due to the presence of both fluoro and trifluoromethyl groups, which impart distinct electronic and steric properties. These features enhance its reactivity and potential as a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-[4-fluoro-3-(trifluoromethyl)phenoxy]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F4NO/c13-11-4-3-8(6-10(11)12(14,15)16)18-9-2-1-5-17-7-9/h3-4,6,9,17H,1-2,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGVNXPREAPWAEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=CC(=C(C=C2)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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